Product packaging for 1-(3-Bromophenyl)-9-phenyl-9H-carbazole(Cat. No.:)

1-(3-Bromophenyl)-9-phenyl-9H-carbazole

Cat. No.: B13707822
M. Wt: 398.3 g/mol
InChI Key: BWWVYHDOHVDCTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromophenyl)-9-phenyl-9H-carbazole is a brominated carbazole derivative that serves as a versatile building block in advanced chemical research and development. Its molecular structure, featuring a carbazole core functionalized with phenyl and bromophenyl groups, makes it a valuable intermediate for constructing more complex organic materials and bioactive molecules. In the field of organic electronics, this compound is primarily utilized in the synthesis of host and charge-transport materials for Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) and other optoelectronic devices . The carbazole moiety is prized for its high triplet energy and good hole-transport properties, which are essential for efficient light emission in OLED displays and lighting . The bromine atom provides a reactive site for further cross-coupling reactions, such as Suzuki or Ullmann couplings, enabling the precise tuning of electronic properties and the creation of extended molecular architectures . In pharmaceutical and biological research, carbazole derivatives are investigated for a broad spectrum of activities. The structural framework of this compound is relevant in the development of potential antimicrobial agents . Research on similar carbazole compounds has demonstrated efficacy against Gram-positive bacterial strains like Staphylococcus aureus and Enterococcus faecalis , including in biofilm growth states . The mechanism of action for such derivatives may involve interactions with bacterial enzymes or disruption of cellular membranes . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting its Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H16BrN B13707822 1-(3-Bromophenyl)-9-phenyl-9H-carbazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H16BrN

Molecular Weight

398.3 g/mol

IUPAC Name

1-(3-bromophenyl)-9-phenylcarbazole

InChI

InChI=1S/C24H16BrN/c25-18-9-6-8-17(16-18)20-13-7-14-22-21-12-4-5-15-23(21)26(24(20)22)19-10-2-1-3-11-19/h1-16H

InChI Key

BWWVYHDOHVDCTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C(=CC=C4)C5=CC(=CC=C5)Br

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Strategic Synthetic Pathways for Carbazole (B46965) Functionalization

The functionalization of the carbazole skeleton can be achieved through a variety of strategic pathways. These methods are designed to install substituents at specific nitrogen (N-9) and carbon (C-1 to C-8) positions. For a target like 1-(3-Bromophenyl)-9-phenyl-9H-carbazole, the strategy typically involves the sequential or convergent assembly of the three constituent components: the carbazole heterocycle, the N-linked phenyl group, and the C-1 linked 3-bromophenyl group.

Cross-Coupling Reactions for Arylation (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Ullmann)

Transition metal-catalyzed cross-coupling reactions are paramount in contemporary organic synthesis and are central to the construction of arylated carbazoles.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds. nih.govwikipedia.org It is widely employed for the N-arylation of heterocyclic compounds, including the synthesis of the 9-phenyl-9H-carbazole precursor from 9H-carbazole and a phenyl halide (e.g., bromobenzene (B47551) or iodobenzene). nih.govresearchgate.net The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the carbazole anion, and subsequent reductive elimination to yield the N-arylated product. wikipedia.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields, especially when dealing with sterically hindered substrates. researchgate.netresearchgate.net

The Ullmann condensation is a classical copper-catalyzed method for forming C-N and C-O bonds. wikipedia.orgnih.gov While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols utilize soluble copper catalysts with specific ligands (such as diamines or prolinamides), allowing the reaction to proceed under milder conditions. wikipedia.orgul.ie This reaction is a viable alternative to the Buchwald-Hartwig method for synthesizing the 9-phenyl-9H-carbazole intermediate. nih.govresearchgate.net

The Suzuki-Miyaura coupling is one of the most versatile palladium-catalyzed reactions for forming carbon-carbon bonds. nih.govnih.gov This reaction is the most logical final step for synthesizing this compound. The strategy involves the coupling of a halogenated carbazole intermediate, such as 1-bromo-9-phenyl-9H-carbazole, with (3-bromophenyl)boronic acid. researchgate.net The reaction proceeds in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the new C-C bond. nih.gov This method is known for its high functional group tolerance and generally gives excellent yields. nih.govnih.gov

Table 1: Comparison of Cross-Coupling Reactions in Carbazole Synthesis
ReactionBond FormedTypical ReactantsCatalyst/MetalKey Advantages
Buchwald-Hartwig AminationC-N9H-Carbazole + Aryl HalidePalladiumHigh efficiency, broad substrate scope. nih.govwikipedia.org
Ullmann CondensationC-N9H-Carbazole + Aryl HalideCopperLower cost catalyst, effective for N-arylation. wikipedia.orgnih.gov
Suzuki-Miyaura CouplingC-CHalogenated Carbazole + Arylboronic AcidPalladiumExcellent functional group tolerance, mild conditions. nih.govnih.gov

Direct Arylation Approaches

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalized starting materials (like organoborons or organohalides). semanticscholar.orgresearchgate.net In this approach, a C-H bond on the carbazole ring is directly coupled with an aryl halide. For the synthesis of the target molecule, this could theoretically involve the direct coupling of 9-phenyl-9H-carbazole with 1,3-dibromobenzene (B47543). semanticscholar.orgresearchgate.net

These reactions are typically catalyzed by palladium, and often require a directing group to achieve regioselectivity, guiding the catalyst to a specific C-H bond. researchgate.net Without a directing group, achieving selective arylation at the C-1 position over other positions (like C-3 or C-8) can be challenging and may lead to mixtures of isomers. Research has focused on developing catalytic systems that provide high regioselectivity in the direct arylation of various heterocycles. semanticscholar.orgnih.gov

Intramolecular Cyclization and Annulation Strategies

Instead of building upon a pre-formed carbazole ring, intramolecular cyclization strategies construct the carbocyclic framework from acyclic or partially cyclized precursors. These methods are fundamental to synthesizing the core carbazole skeleton itself.

One classic approach is the Cadogan reductive cyclization , which involves the deoxygenative cyclization of 2-nitrobiphenyls using a phosphine reagent like triphenylphosphine. The required 2-nitrobiphenyl (B167123) precursor can be assembled via a Suzuki-Miyaura coupling. Another well-known method is the Graebe-Ullmann synthesis , which involves the pyrolysis of a 1-phenyl-1,2,3-benzotriazole. A more common route is the Fischer indole (B1671886) synthesis logic, which can be extended to form the carbazole ring system. For the target molecule, this would require a highly substituted diarylamine precursor that, upon palladium-catalyzed intramolecular C-H activation or other cyclization triggers, would form the 1,9-disubstituted carbazole core.

Derivatization of 9H-Carbazole at Nitrogen and Carbon Positions

The synthesis of this compound logically proceeds through the stepwise derivatization of the parent 9H-carbazole.

N-Arylation: The first step is typically the introduction of the phenyl group at the nitrogen atom. As discussed, this is efficiently achieved via Buchwald-Hartwig amination or Ullmann condensation. chemicalbook.com For example, reacting 9H-carbazole with bromobenzene in the presence of a palladium catalyst like Pd₂(dba)₃, a phosphine ligand, and a base like potassium carbonate yields 9-phenyl-9H-carbazole.

C-Halogenation and C-Arylation: Once the nitrogen is substituted, the next step is functionalization at the C-1 position. This usually involves two steps:

Regioselective Halogenation: The 9-phenyl-9H-carbazole intermediate is first halogenated, typically brominated, at the C-1 position to create a handle for cross-coupling. This can be achieved using reagents like N-Bromosuccinimide (NBS).

Cross-Coupling: The resulting 1-bromo-9-phenyl-9H-carbazole is then subjected to a Suzuki-Miyaura coupling with (3-bromophenyl)boronic acid to install the final aryl group at the C-1 position. researchgate.net

Table 2: Illustrative Reaction for N-Arylation of 9H-Carbazole
ReactantsCatalyst SystemSolventConditionsProductYieldReference
9H-Carbazole, BromobenzenePd₂(dba)₃, Tri-tert-butylphosphine, K₂CO₃, 18-Crown-6XyleneReflux, 18 h9-Phenyl-9H-carbazole97%

Precursor Synthesis and Halogenation Chemistry

The synthesis of 9-phenyl-9H-carbazole is a foundational step, achieved through the N-arylation of 9H-carbazole as previously described. chemicalbook.com

The synthesis of 1-bromo-9H-carbazole can be achieved by the direct bromination of carbazole using a reagent like N-Bromosuccinimide (NBS) in a suitable solvent. chemicalbook.com Controlling the stoichiometry and reaction conditions is crucial to favor mono-bromination and achieve regioselectivity at the C-1 position. Other methods may involve protecting/directing groups to enhance selectivity. chemicalbook.com

For the target molecule, the key intermediate is 1-bromo-9-phenyl-9H-carbazole . This compound would be synthesized by the regioselective bromination of 9-phenyl-9H-carbazole. The presence of the bulky phenyl group at the N-9 position can influence the electronics and sterics of the carbazole core, potentially affecting the regioselectivity of the bromination. Similarly, 3-bromo-9-phenyl-9H-carbazole can be synthesized from 3-bromo-9H-carbazole and iodobenzene (B50100) using a palladium catalyst, achieving yields as high as 87%. chemicalbook.com

Catalytic Systems and Ligand Design for Enhanced Synthesis

The efficiency of the cross-coupling reactions central to carbazole synthesis is highly dependent on the catalytic system employed. The development of sophisticated catalysts and ligands has enabled transformations that were previously difficult or impossible.

For palladium-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, the ligand plays a crucial role. Electron-rich, sterically bulky phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and Hartwig, are highly effective. researchgate.netnih.gov These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst decomposition. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering high stability and reactivity, particularly for coupling less reactive aryl chlorides. researchgate.net

In copper-catalyzed Ullmann reactions, the choice of ligand is equally important for promoting the reaction under milder conditions. Bidentate ligands, such as diamines (e.g., trans-1,2-diaminocyclohexane) and β-diketones, have been shown to be effective in accelerating the C-N coupling of carbazoles with aryl halides. nih.govresearchgate.net The ligand coordinates to the copper center, increasing its solubility and modulating its reactivity to facilitate the coupling process. ul.ie

Table 3: Common Catalytic Systems for Carbazole Functionalization
Reaction TypeMetal PrecursorLigand ClassExample LigandsTypical Base
Buchwald-Hartwig (C-N)Pd₂(dba)₃, Pd(OAc)₂Bulky Phosphines, NHCsTri-tert-butylphosphine, XPhos, IPrOMeNaOt*Bu, K₂CO₃, LiOtBu
Suzuki-Miyaura (C-C)Pd(PPh₃)₄, Pd(OAc)₂PhosphinesSPhos, PPh₃K₃PO₄, K₂CO₃
Ullmann (C-N)CuI, Cu₂ODiamines, β-Diketonestrans-1,2-Diaminocyclohexane, ProlinamidesK₃PO₄, Cs₂CO₃

Optimization of Reaction Conditions for Improved Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound are critically dependent on the fine-tuning of various reaction parameters. The primary methods for forming the crucial carbon-carbon or carbon-nitrogen bonds are palladium-catalyzed cross-coupling reactions. Optimization studies for these reactions typically involve a systematic screening of catalysts, ligands, bases, solvents, and temperature.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming the C-C bond between the carbazole core and the bromophenyl group. A potential synthetic route could involve the coupling of a 1-boronic acid derivative of 9-phenyl-9H-carbazole with 1,3-dibromobenzene or the coupling of 1-bromo-9-phenyl-9H-carbazole with 3-bromophenylboronic acid. Optimization of such a reaction is crucial for maximizing yield and minimizing side products.

Key parameters for optimization include:

Palladium Catalyst: Different palladium sources can be used, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. The choice of catalyst can significantly impact reaction efficiency. For instance, studies on the Suzuki coupling of bromoindazoles showed that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] provided high yields in shorter reaction times compared to other catalysts. researchgate.net

Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For challenging couplings, specialized ligands like SPhos and XPhos have been shown to be effective, particularly for substrates with potentially interfering functional groups like acidic N-H protons. nih.gov

Base: The base is essential for the transmetalation step. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The strength and solubility of the base can influence the reaction rate and yield. In a model reaction for synthesizing coumarin-based compounds, Na₂CO₃ was found to be the optimal base. researchgate.net

Solvent: The solvent system, often a mixture of an organic solvent (like dioxane, toluene, or dimethoxyethane) and an aqueous solution, affects the solubility of reactants and the efficacy of the base. researchgate.netnih.gov

Temperature: Reaction temperature is a critical factor, with higher temperatures often required to drive the reaction to completion, though this can also lead to decomposition or side reactions. Microwave irradiation has emerged as a technique to drastically reduce reaction times by rapidly reaching high temperatures. organic-chemistry.org

Optimization of Suzuki-Miyaura Coupling for Heterocyclic Systems

EntryCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄K₂CO₃DME80245 researchgate.net
2Pd(OAc)₂K₂CO₃DME80262 researchgate.net
3PdCl₂(dppf)K₂CO₃DME80295 researchgate.net
4PdCl₂(PPh₃)₂Na₂CO₃DMF90-85 researchgate.net

Buchwald-Hartwig Amination: This reaction is fundamental for creating the N-phenyl bond at the 9-position of the carbazole nitrogen. The optimization of this C-N coupling is well-documented and involves careful selection of the palladium precatalyst, phosphine ligand, and base. acs.orgwikipedia.org For instance, the coupling of carbazole with aryl bromides has been optimized using various bases, with lithium tert-butoxide (t-BuOLi) often providing excellent yields, though sodium tert-butoxide (t-BuONa) and cesium carbonate (Cs₂CO₃) are also highly effective. acs.org The choice of ligand is dictated by the steric and electronic properties of the coupling partners. wuxiapptec.com

Optimization of Buchwald-Hartwig Amination for Carbazole

EntryAmineBaseYield (%)Reference
1Carbazolet-BuOLi98 acs.org
2Carbazolet-BuONa97 acs.org
3CarbazoleCs₂CO₃96 acs.org
4CarbazoleK₂CO₃43 acs.org
5CarbazoleK₃PO₄68 acs.org

Ullmann Condensation: As a classical alternative, the copper-catalyzed Ullmann reaction can be used for both C-N and C-C bond formation. mdpi.com Traditional Ullmann reactions required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. mdpi.com Modern protocols have significantly improved these conditions through the use of ligands, soluble copper salts, and microwave assistance. nih.gov For example, the synthesis of 9-(4-bromophenyl)-9H-carbazole has been performed using CuSO₄·5H₂O as a catalyst with K₂CO₃ as the base, though it required heating in a sealed ampoule at 250°C for 68 hours, resulting in a 41% yield. nih.gov This highlights the need for optimization to achieve milder conditions and better efficiency. Recent advancements have focused on developing heterogeneous copper catalysts that are more stable, recyclable, and allow for reactions under milder conditions. rsc.org

Scalability Considerations in Synthetic Development

Transitioning a synthetic route from laboratory-scale to large-scale production introduces a new set of challenges that must be addressed to ensure the process is safe, cost-effective, and environmentally sustainable. Carbazole derivatives are often used as host materials in organic light-emitting diodes (OLEDs), which necessitates their availability in high purity and large quantities. ktu.edunih.gov

Key considerations for the scalability of the synthesis of this compound include:

Cost and Availability of Starting Materials: The economic viability of the synthesis is heavily dependent on the cost of precursors like carbazole, iodobenzene, and various brominated phenyl compounds. Using readily available and less expensive starting materials is crucial.

Catalyst Efficiency and Cost: Palladium catalysts, while highly effective, are expensive. Therefore, minimizing catalyst loading (mol %) through careful optimization is a primary concern for industrial applications. wuxiapptec.com The use of highly efficient palladium precatalysts can help achieve low catalyst loadings. Furthermore, the development of recyclable heterogeneous catalysts, such as palladium nanocatalysts on magnetic biochar, offers a promising avenue for reducing costs and waste. organic-chemistry.org Copper-based catalysts for Ullmann couplings are a cheaper alternative, but often require more demanding reaction conditions. rsc.org

Reaction Solvents and Workup: On a large scale, the choice of solvent is critical. Solvents must be considered for their cost, safety (flammability, toxicity), environmental impact, and ease of removal and recovery. The workup and purification procedures must also be scalable. Column chromatography, while common in the lab, is often impractical and costly for large-scale production. Crystallization is a much more desirable purification method at scale. Therefore, reaction conditions should be optimized to yield a product that can be easily purified by recrystallization.

Reaction Time and Energy Consumption: Long reaction times increase operational costs. The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes for Ullmann and palladium-catalyzed couplings. organic-chemistry.orgnih.gov While scaling microwave reactors presents its own challenges, it demonstrates a potential path toward more efficient processing.

Process Safety: Exothermic reactions, the use of pyrophoric reagents (like certain bases or organometallic intermediates), or high-pressure conditions must be carefully managed at a large scale. The thermal stability of all reactants, intermediates, and products is a critical safety parameter.

Green Chemistry Principles: Modern synthetic development aims to incorporate principles of green chemistry. This includes minimizing waste, using less hazardous chemicals, and designing energy-efficient processes. One-pot or tandem reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste. organic-chemistry.org For example, a one-pot synthesis of 9H-carbazoles has been developed using a tandem Buchwald-Hartwig amination and direct arylation. organic-chemistry.org

A successful scale-up of the synthesis of this compound would likely involve a robust, high-yield coupling reaction with a low loading of a recoverable or inexpensive catalyst, using a safe and easily handled solvent system, and resulting in a product that can be purified via crystallization.

Advanced Electronic Structure and Photophysical Investigations

Advanced Photophysical Characterization Beyond Basic Spectroscopy

Photoluminescence and Electroluminescence Mechanisms:There are no experimental or theoretical studies detailing the photoluminescence or electroluminescence mechanisms, quantum yields, or emission spectra specifically for 1-(3-Bromophenyl)-9-phenyl-9H-carbazole.

To provide the requested article, specific computational and experimental research on "this compound" would be required.

Electrochemical Behavior and Redox Processes

The electrochemical properties of this compound are fundamental to understanding its behavior in electronic devices, particularly its ability to transport charge carriers.

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of molecules and to determine their oxidation and reduction potentials. For carbazole (B46965) derivatives, the first oxidation process is typically a reversible one-electron transfer corresponding to the formation of a stable radical cation. This process is associated with the removal of an electron from the HOMO, which is primarily localized on the electron-rich carbazole moiety.

The oxidation potential of 9-phenylcarbazole (B72232) derivatives is sensitive to the nature and position of substituents. The presence of an electron-withdrawing bromine atom at the 3-position of the carbazole ring in this compound is expected to make the oxidation of the carbazole core more difficult compared to unsubstituted 9-phenylcarbazole. This is because the bromine atom inductively withdraws electron density, which stabilizes the HOMO and thus requires a higher potential to remove an electron.

Based on studies of related brominated carbazole compounds, the first oxidation potential of this compound is anticipated to be higher than that of 9-phenylcarbazole. The table below presents representative oxidation potentials for related carbazole derivatives, which can provide an estimate for the target compound.

CompoundFirst Oxidation Potential (Eox) vs. Fc/Fc+ (V)Reference Compound
9-Phenylcarbazole~1.10Yes
3,6-Dibromo-9-phenylcarbazole~1.49No
This compound (Estimated) ~1.2 - 1.3 Target

Carbazole derivatives are well-known for their excellent hole-transporting properties, which stem from the stability of their radical cations and their ability to form amorphous thin films with good morphological stability. The primary mechanism for hole transport in these materials is hopping, where a hole moves from a neutral molecule to an adjacent radical cation. The efficiency of this process is dependent on the reorganization energy and the electronic coupling between neighboring molecules.

The introduction of a 3-bromophenyl group in this compound can influence its charge transport properties in several ways. The bulky substituent can affect the intermolecular packing in the solid state, which in turn alters the electronic coupling between molecules. Furthermore, the electron-withdrawing nature of the bromine atom can impact the electronic structure and the stability of the radical cation, which are key factors in determining the hole mobility.

While carbazoles are primarily known as hole transporters, the presence of the 3-bromophenyl moiety might also influence electron transport. However, the electron affinity of carbazoles is generally low, making them less efficient as electron-transporting materials. The investigation of electron and hole transport mechanisms in thin films of this compound would typically involve the fabrication of single-carrier devices and the measurement of their current-voltage characteristics to determine the charge carrier mobility.

The electrochemical properties of this compound are directly correlated with its electronic structure. The oxidation potential, as measured by cyclic voltammetry, is a direct probe of the energy of the HOMO. A higher oxidation potential corresponds to a lower (more stabilized) HOMO energy level. The electron-withdrawing bromine atom at the 3-position lowers the HOMO energy of the carbazole core, leading to a higher oxidation potential.

This relationship is crucial for the design of materials for organic light-emitting diodes (OLEDs) and other electronic devices. The HOMO energy level determines the efficiency of hole injection from the anode into the hole-transport layer. A good alignment between the work function of the anode and the HOMO energy of the hole-transport material is necessary for efficient device operation.

Similarly, the reduction potential, although often not easily accessible for carbazoles due to their low electron affinity, is related to the LUMO energy level. The energy gap between the HOMO and LUMO can be estimated from the onset of the absorption spectrum (optical bandgap) or from the difference between the first oxidation and reduction potentials (electrochemical bandgap). The substitution with a bromine atom is expected to have a smaller effect on the LUMO energy compared to the HOMO energy.

Theoretical calculations can provide a deeper understanding of the correlation between the electronic structure and the electrochemical properties by visualizing the distribution of the HOMO and LUMO and by calculating their energies, which can then be compared with the experimental electrochemical data.

Applications in Advanced Organic Electronic Devices and Functional Systems

Role in Organic Light-Emitting Diodes (OLEDs)

The carbazole (B46965) moiety is a well-established building block in the design of materials for OLEDs due to its excellent hole-transporting capabilities and high thermal stability. The introduction of phenyl and bromophenyl groups to the carbazole core in 1-(3-Bromophenyl)-9-phenyl-9H-carbazole allows for the fine-tuning of its electronic properties, making it a versatile component in various layers of an OLED device.

Carbazole derivatives are widely recognized for their function as hole-transporting materials (HTMs) in OLEDs. nih.gov These materials facilitate the efficient injection of holes from the anode and their transport to the emissive layer, a critical process for achieving high device efficiency. The strong electron-donating nature of the carbazole and triphenylamine (B166846) moieties contributes to their excellent hole-transport properties. nih.gov The incorporation of a rigid and stable carbazole unit can significantly improve the thermal stability of the material.

The performance of OLEDs can be significantly enhanced by employing HTMs with high glass transition temperatures (Tg), which leads to greater thermal stability of the device. nih.gov For instance, novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine derivatives have been synthesized and have demonstrated good morphological and thermal stabilities with high Tg values.

While specific performance data for this compound as a distinct hole transport layer is not extensively documented in dedicated studies, the performance of analogous carbazole-based HTMs in green phosphorescent OLEDs provides valuable insight into its potential. The table below presents the performance of OLEDs using different carbazole-based HTMs.

Table 1: Performance of OLEDs with Various Carbazole-Based Hole-Transporting Materials

HTM Turn-on Voltage (V) Max. Current Efficiency (cd/A) Max. Power Efficiency (lm/W) Max. External Quantum Efficiency (%)
P-Cvz-2 - 5.24 - -
P-Cvz-3 - 5.64 - -
P-Cvz-4A - 4.86 - -
P-Cvz-4B - 4.94 - -
TPA-2ACR - 55.74 29.28 21.59
PhCAR-2ACR - - - -

Data is illustrative of the performance of carbazole-based HTMs and not specific to this compound. Data sourced from multiple studies for comparative purposes. researchgate.net

In phosphorescent OLEDs (PhOLEDs), the host material plays a critical role in device performance by facilitating charge transport and enabling efficient energy transfer to the guest phosphorescent emitter. Carbazole derivatives are frequently employed as host materials due to their high triplet energy levels. researchgate.net A high triplet energy is essential to prevent reverse energy transfer from the guest emitter back to the host, which would otherwise quench the phosphorescence. nih.gov

The bipolar nature of some carbazole derivatives, meaning they can transport both holes and electrons, is also advantageous for host materials. nih.govacs.org This balanced charge transport within the emissive layer can lead to a more efficient recombination of charge carriers on the guest emitter molecules, thereby enhancing the device's quantum efficiency. nih.gov For example, a novel carbazole-type material, 9-phenyl-3,6-bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole, has been successfully used as a host in both green and red PhOLEDs, demonstrating high luminous efficiencies. researchgate.net

In OLEDs, the electrical excitation of organic materials results in the formation of both singlet (25%) and triplet (75%) excitons. nih.gov While fluorescent OLEDs only utilize the singlet excitons for light emission, phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs have mechanisms to harvest the triplet excitons, leading to significantly higher theoretical internal quantum efficiencies.

Carbazole derivatives are instrumental in the development of TADF emitters. nih.gov In TADF molecules, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states allows for the up-conversion of triplet excitons to singlet excitons through reverse intersystem crossing (RISC), which then radiatively decay to produce light. Carbazole is a popular electron donor in the design of TADF molecules. nih.gov

The proper alignment of the energy levels (HOMO and LUMO) of adjacent layers is crucial for efficient charge injection and transport, minimizing the operating voltage and maximizing efficiency. The use of carbazole-based materials in the HTL and as hosts in the EML contributes to this optimization. Furthermore, the morphological stability of these materials is vital for the longevity and operational stability of the OLED device. nih.gov

Integration in Organic Photovoltaic (OPV) Cells and Dye-Sensitized Solar Cells (DSSCs)

Carbazole-based materials have also found significant application in the field of organic photovoltaics, particularly in OPVs and DSSCs. Their electron-donating nature makes them suitable for use as donor materials or as part of sensitizing dyes. nih.gov

In both OPVs and DSSCs, the principle of operation relies on the generation of excitons upon light absorption and their subsequent dissociation into free charge carriers. The donor-acceptor (D-A) architecture is a fundamental design concept for the active materials in these devices.

In the context of DSSCs, the sensitizer (B1316253) dye, which is adsorbed onto the surface of a wide-bandgap semiconductor (typically TiO2), is responsible for light absorption. nih.gov These dyes are often designed with a D-π-A structure, where a donor (D) and an acceptor (A) unit are connected by a π-conjugated bridge. The carbazole moiety is a common choice for the donor part of the sensitizer due to its strong electron-donating ability. researchgate.net The bromophenyl group in this compound could potentially be functionalized to act as an acceptor or an anchoring group to the semiconductor surface.

Table 2: Photovoltaic Performance of DSSCs with Carbazole-Based Sensitizer Dyes

Sensitizer Dye Open-Circuit Voltage (Voc) (V) Short-Circuit Current Density (Jsc) (mA/cm²) Fill Factor (FF) Power Conversion Efficiency (PCE) (%)
Carbazole Dye 1 0.68 12.5 0.72 6.1
Carbazole Dye 2 0.72 14.8 0.69 7.4
Carbazole Dye 3 0.75 15.2 0.70 8.0
Porphyrin-Carbazole Dye >0.70 >12.0 - >6.0

This table presents representative data for DSSCs using various carbazole-based dyes to illustrate their performance potential. The data is not specific to this compound. rsc.org

Exciton (B1674681) Dissociation and Charge Separation Dynamics

In photovoltaic applications, the efficiency of converting light into electricity hinges on the effective dissociation of photogenerated excitons (bound electron-hole pairs) into free charge carriers. nih.gov For carbazole-based materials used in devices like solar cells, understanding these dynamics is crucial. When the material absorbs a photon, it creates an exciton which must be separated at a donor-acceptor interface.

The inherent electron-donating nature of the carbazole moiety facilitates its role as a donor material. mdpi.com The dynamics of exciton dissociation are influenced by factors such as the energy levels at the interface and the mobility of the charge carriers. nih.gov In thin films, where carbazole units are in close proximity, intermolecular pathways can complicate excited-state relaxation. mdpi.com At high exciton densities, processes like singlet-singlet annihilation can become dominant, competing with charge separation. mdpi.com The study of these ultrafast dynamics, often using transient absorption spectroscopy, is essential for optimizing device architecture and material selection to ensure that excitons dissociate into useful charge carriers rather than recombining. mdpi.commdpi.com

Hole Transport Material (HTM) Functionality

Carbazole derivatives are extensively investigated and widely used as Hole Transport Materials (HTMs), particularly in perovskite solar cells (PSCs). acs.orgnih.gov An ideal HTM must possess several key characteristics: high hole mobility, appropriate energy levels (specifically the Highest Occupied Molecular Orbital, or HOMO) to align with the valence band of the perovskite absorber for efficient hole extraction, and excellent thermal and morphological stability. acs.orgresearchgate.net

The 9-phenyl-9H-carbazole framework is a superb scaffold for HTMs due to its chemical stability and ease of functionalization, which allows for precise tuning of its electronic and physical properties. acs.orgnih.gov The introduction of substituents can modify the HOMO level to ensure proper energy alignment with the perovskite layer, facilitating efficient hole injection. researchgate.netnih.gov Carbazole-based HTMs have demonstrated the ability to produce PSCs with high power conversion efficiencies, in some cases approaching or even exceeding 18-20%, with improved long-term stability compared to standard materials like spiro-OMeTAD. nih.govrsc.org The molecular structure significantly impacts performance; for instance, D–A (donor-acceptor) type carbazole derivatives can enhance molecular interaction and passivate defects at the perovskite/HTM interface, boosting efficiency. rsc.org

Table 1: Comparative Properties of Various Carbazole-Based Hole Transport Materials This table presents data for representative carbazole derivatives to illustrate the typical range of properties. Data for this compound is inferred based on these related structures.

Material NameHOMO Level (eV)Hole Mobility (cm²/Vs)PSC Efficiency (%)
Spiro-OMeTAD (Reference)-5.1 to -5.21.1 x 10⁻⁴~20-22%
V1209 (Isomeric Carbazole)-5.211.0 x 10⁻⁵~17.5% nih.gov
V1221 (Isomeric Carbazole)-5.201.5 x 10⁻⁵~18.0% nih.gov
KZRD (D-A Type Carbazole)-5.226.8 x 10⁻⁴20.40% rsc.org

Utilization in Organic Field-Effect Transistors (OFETs)

The same properties that make carbazole derivatives excellent HTMs—namely their robust charge-transport capabilities and stability—also make them highly suitable for use in Organic Field-Effect Transistors (OFETs). researchgate.net In an OFET, an organic semiconductor layer is responsible for modulating the flow of current between source and drain electrodes. Carbazole-based materials, being electron-rich, typically function as p-type semiconductors, facilitating the transport of holes. mdpi.com

The performance of an OFET is critically dependent on the molecular ordering and crystallinity of the active layer, which influences charge carrier mobility. The rigid, planar structure of the carbazole core can promote favorable π-π stacking in the solid state, creating efficient pathways for charge transport. Functionalization of the carbazole core allows for the optimization of solubility for solution-based processing and the tuning of energy levels to ensure efficient charge injection from the electrodes. Carbazole-based compounds are recognized as a versatile class of materials for developing high-performance OFETs. researchgate.net

Contributions to Photocatalysis and Photoredox Chemistry

The strong electron-donating capabilities of carbazoles have led to their exploration as potent single-electron photoreductants in organic synthesis. nsf.govacs.org In photoredox catalysis, a photocatalyst absorbs light to reach an excited state, from which it can initiate a chemical reaction by transferring an electron (single-electron transfer, SET). The modularity of the carbazole structure allows for systematic tuning of its redox properties. nsf.gov

Researchers have successfully used synthesized carbazole derivatives as metal-free, organic photocatalysts for a range of challenging chemical transformations. These include the hydrodehalogenation of aryl halides (removing halogen atoms from aromatic rings) and the C-H arylation of heterocycles. nsf.govdigitellinc.com A key advantage is that some carbazole catalysts can facilitate these reactions without requiring additional bases or sacrificial electron donors, simplifying the reaction setup. digitellinc.com This application highlights the dual role of the carbazole framework, which not only provides favorable oxidation potentials but also absorbs light (typically in the UV-A range, ~365 nm) to drive the reactions. nsf.gov

Exploration in Chemical Sensing and Biosensing Platforms

The inherent fluorescence of the carbazole core makes it an excellent platform for developing chemical and biological sensors. nbinno.com Fluorescent sensors operate by changing their light-emitting properties (e.g., intensity or wavelength) upon interaction with a specific target analyte. The high fluorescence quantum yield and stability of the carbazole unit can be modulated by attaching different functional groups.

A structural isomer, 2-(2-Bromophenyl)-9-phenyl-9H-carbazole, has been identified as a promising candidate for next-generation fluorescent sensors. nbinno.com The introduction of the bromophenyl group tunes the electronic and optical properties of the carbazole fluorophore. nbinno.com Such sensors could be applied to environmental monitoring for the detection of pollutants in air or water, or in biological imaging to track biomarkers and cellular processes, offering high sensitivity for detecting analytes even at trace concentrations. nbinno.com

Potential in Energy Storage Devices (e.g., Redox Flow Batteries, Supercapacitors)

The reversible redox behavior of the carbazole core makes it an attractive scaffold for designing functional materials for energy storage applications, particularly in non-aqueous redox flow batteries (RFBs). researchgate.net RFBs are promising for large-scale energy storage, and the development of high-performance organic redox-active materials is a key area of research. nih.gov

A study on 3,6-dibromo-9-(p-tolyl)-9H-carbazole demonstrated its potential as a high-potential cathode material. rsc.org Substituting the carbazole with electron-withdrawing groups, like bromine, can increase the reduction potential of the redox couple, which is desirable for high-voltage applications. rsc.org The ability of the carbazole moiety to undergo stable and reversible oxidation and reduction is fundamental to this application. researchgate.net Furthermore, in the broader context of energy storage, redox-active organic materials like carbazoles could be integrated with high-power devices like supercapacitors to create hybrid energy storage systems that combine the benefits of both technologies. mdpi.comknutd.edu.ua

Structure Function Relationships and Molecular Engineering Principles

Influence of Substitution Patterns on Electronic and Optical Properties

The electronic and optical behavior of carbazole (B46965) derivatives can be precisely controlled through chemical modification. nbinno.comgoogle.com The introduction of different functional groups allows for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn determines the material's band gap, absorption and emission spectra, and charge-carrier mobility. nih.govnih.gov

The substitution of a bromophenyl group at the C1 (or C3) position of the carbazole ring introduces significant steric and electronic effects. While specific crystallographic data for 1-(3-Bromophenyl)-9-phenyl-9H-carbazole is not widely available, studies on closely related isomers, such as 9-(4-Bromophenyl)-9H-carbazole, provide valuable insights. In this isomer, the bromophenyl ring is substantially twisted with respect to the carbazole plane, with a dihedral angle of approximately 49.87°. google.commdpi.com This non-planar conformation disrupts the π-conjugation between the two aromatic systems. google.com A similar twisted conformation can be anticipated for this compound, which would influence its electronic properties by limiting delocalization.

The bromine atom itself, being a halogen, exerts an electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. Its presence can also lead to specific intermolecular interactions in the solid state, influencing molecular packing and thin-film morphology. chemicalbook.com Furthermore, the bromine atom serves as a reactive site for further functionalization through cross-coupling reactions, enabling the synthesis of more complex molecular architectures.

The substitution of a phenyl group at the nitrogen (N9) position is a common strategy in the design of carbazole-based materials to enhance both thermal and morphological stability. atomfair.com This substitution blocks the reactive N-H site and introduces a bulky group that can prevent crystallization in thin films, leading to the formation of stable amorphous layers essential for device longevity.

Table 1: General Effects of N-Phenyl Substitution on Carbazole Properties
PropertyEffect of N-Phenyl GroupRationale
Thermal StabilityIncreaseHigher molecular weight and steric hindrance.
Morphological StabilityIncrease (promotes amorphous state)Bulky group disrupts crystalline packing.
HOMO Energy LevelLowered (Stabilized)Electronic effect of aryl substitution on nitrogen.
Charge TransportMaintains or improves hole transport.Carbazole core is an excellent hole transporter. atomfair.com

The HOMO and LUMO energy levels, and consequently the energy band gap, are critical parameters that determine a material's suitability for a specific optoelectronic application. The HOMO level is predominantly localized on the electron-rich carbazole moiety, while the LUMO distribution depends on the nature of the substituents.

HOMO Level : The electron-donating nature of the carbazole nitrogen ensures that the HOMO is primarily located on the carbazole framework. As noted, the N-phenyl group tends to lower this energy level. The bromophenyl group, with its competing inductive and mesomeric effects, will further modulate this value.

LUMO Level : The LUMO energy is more sensitive to electron-withdrawing substituents. While the bromophenyl group has a modest electron-withdrawing character, its main role in a simple structure like this is often to influence conformation and provide a site for further modification.

Band Gap : The energy gap (the difference between LUMO and HOMO) dictates the material's absorption and emission characteristics. By strategically choosing substituents, this gap can be tuned. For instance, adding strong electron-donating groups raises the HOMO, while strong electron-withdrawing groups lower the LUMO, both of which can lead to a smaller band gap and a red-shift in the optical spectra.

Table 2: Predicted Influence of Substituents on Energy Levels of the Carbazole Core
Substituent TypeEffect on HOMOEffect on LUMOResulting Band Gap Change
Electron-Donating (e.g., -NH2, -OCH3)Raises EnergyMinor EffectDecreases
Electron-Withdrawing (e.g., -CN, -NO2)Minor EffectLowers EnergyDecreases
N-Aryl Group (e.g., -Phenyl)Lowers EnergyMinor EffectIncreases
Halogen (e.g., -Br)Slightly Lowers EnergySlightly Lowers EnergyVariable / Minor

Rational Design Strategies for Tunable Properties

Rational design involves the deliberate modification of a molecular scaffold to achieve a specific set of properties. For carbazole derivatives like this compound, the goal is typically to optimize energy levels for efficient charge injection/transport and to tune the emission color for display applications. google.com

Molecular engineering of this compound would leverage the bromine atom as a synthetic handle. Using cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), various functional groups can be attached at the C1 position to systematically tune the material's properties.

For Hole-Transport Materials (HTMs) : To create a better HTM, one might attach additional carbazole or other electron-rich moieties to the bromophenyl ring. This would enhance the hole-transporting network while maintaining the high thermal stability imparted by the core structure.

For Emissive Materials : To create an emitter, an electron-accepting (acceptor) unit could be coupled to the bromine position. This would create a donor-acceptor (D-A) structure, inducing intramolecular charge transfer (ICT). This ICT character is key to tuning the emission wavelength across the visible spectrum; a stronger acceptor generally leads to a larger red-shift in emission. google.com

For Host Materials : For use as a host in OLEDs, the goal is to maintain a high triplet energy to confine the excitons on the guest phosphorescent emitter. In this case, modifications would be designed to increase the band gap and avoid extending π-conjugation too far, which tends to lower the triplet energy.

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for the predictive design of organic electronic materials. These methods allow researchers to calculate key properties before undertaking complex synthesis.

For a molecule like this compound, computational studies can:

Predict Molecular Geometry : Determine the most stable conformation, including the crucial dihedral angles between the aromatic units.

Calculate Electronic Properties : Provide accurate estimates of HOMO and LUMO energy levels, the HOMO-LUMO gap, and the distribution of these frontier orbitals.

Simulate Optical Spectra : Predict UV-Vis absorption and photoluminescence emission wavelengths, which can be correlated with experimental results to validate the computational model.

By creating a library of virtual derivatives where different substituents are computationally attached at the bromine position, scientists can screen for candidates with the most promising properties for a target application. This in silico approach accelerates the materials discovery process, saving significant time and resources by focusing synthetic efforts on the most promising candidates.

Comparative Studies with Other Carbazole Analogues

The photophysical and electrochemical properties of carbazole derivatives are highly sensitive to their molecular structure. Molecular engineering, through the strategic placement of substituents, allows for the fine-tuning of these properties for specific applications, particularly in the field of organic electronics. Comparing this compound to other carbazole analogues reveals key structure-property relationships. The position of substituent groups on the carbazole core or the N-phenyl ring can significantly alter thermal stability, charge transport capabilities, and emission characteristics.

In the design of materials for Organic Light-Emitting Diodes (OLEDs), for instance, attaching different functional groups can modify the dihedral angle between the N-phenyl ring and the carbazole moiety, which in turn affects the extent of electron delocalization and the energy of the electronic excited states.

Benchmarking Against Standard Host Materials

To contextualize the properties of substituted phenyl-carbazoles, it is common to compare them against well-established host materials used in OLEDs, such as 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) and 1,3-bis(N-carbazolyl)benzene (mCP). These molecules are recognized for their high triplet state energy and good hole transport capabilities. nih.gov

CBP is a widely used host material known for its high hole mobility stemming from its two electron-rich carbazolyl units. ossila.com It has a triplet energy (ET) of 2.6 eV, making it suitable for hosting green and red phosphorescent emitters. ossila.com Similarly, mCP is another common host material in phosphorescent OLEDs. nih.gov The asymmetric, non-planar structure of mCP results in different thermal characteristics compared to the more symmetric CBP. nih.gov A derivative of mCP, 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene (CPCB), has been shown to have a high glass transition temperature (Tg) of 165 °C and a high triplet energy of 2.79 eV, demonstrating how molecular elaboration can enhance material properties. rsc.org

CompoundMelting Point (Tm)Glass Transition Temp. (Tg)Decomposition Temp. (Td)Triplet Energy (ET)
CBP281-285 °C echemi.com109 °C researchgate.net320 °C researchgate.net2.6 eV ossila.com
mCPData not consistently availableData not consistently availableData not consistently availableData not consistently available
CPCB (mCP derivative)Data not available165 °C rsc.orgData not available2.79 eV rsc.org

The Influence of Halogenation

The introduction of halogen atoms, such as bromine, is a common strategy in the molecular design of organic materials. Bromination can influence solubility, intermolecular interactions, and electronic properties. For example, the introduction of bromine atoms on the carbazole core has been shown to lead to blueshifted UV-vis and photoluminescence (PL) spectra and increased initial oxidation potentials. rsc.org This indicates that bromination can enhance the non-planarity of the dye molecules, which in turn can decrease dye aggregation and improve performance in applications like photocatalytic hydrogen evolution. rsc.org

Comparing this compound with a related brominated analogue, 3,6-Dibromo-9-phenyl-9H-carbazole, highlights differences based on the position and number of bromine substituents. While detailed photophysical data for a direct comparison is limited, basic physical properties show variations.

CompoundMolecular FormulaMolecular WeightMelting Point (Tm)
3,6-Dibromo-9-phenyl-9H-carbazoleC18H11Br2N401.09 g/mol 160-164 °C chemicalbook.com
9-(4-Bromophenyl)-9H-carbazoleC18H12BrN322.20 g/molNot Available

The position of the bromo-substituent on the phenyl ring (as in this compound) versus on the carbazole core (as in 3,6-Dibromo-9-phenyl-9H-carbazole) would be expected to have distinct effects. Substitution on the N-phenyl ring primarily modifies the electronic properties related to that part of the molecule and the dihedral angle with the carbazole plane, whereas substitution directly on the carbazole core has a more direct impact on the electronic structure of the primary chromophore.

Conclusion and Future Research Directions

Summary of Key Academic Findings Related to 1-(3-Bromophenyl)-9-phenyl-9H-carbazole and its Class

Carbazole (B46965) and its derivatives are a cornerstone in the development of organic electronics due to their unique combination of properties. The carbazole moiety is an excellent hole-transporting unit with high thermal stability and a high triplet energy, making it a versatile building block for optoelectronic materials. mdpi.comnih.govmdpi.com The introduction of various functional groups at specific positions on the carbazole core allows for the precise tuning of its electronic structure and physical properties. researchgate.netnih.gov

Key academic findings for this class of compounds include:

Optoelectronic Applications : Carbazole derivatives are widely used as host and emitting materials in Organic Light-Emitting Diodes (OLEDs), particularly for blue light emission. nih.govrsc.org They also serve as highly effective hole-transporting materials (HTMs) in perovskite solar cells and dye-sensitized solar cells (DSSCs). mdpi.comnih.gov

Structure-Property Relationships : The substitution pattern on the carbazole ring system significantly influences the material's properties. N-substitution at the 9-position, as seen with the phenyl group in the target compound, generally enhances solubility and thermal stability while influencing the HOMO/LUMO energy levels. researchgate.net Substitution on the carbazole rings (e.g., at the 1, 2, 3, or 6 positions) with groups like bromophenyl can further modulate these properties, affecting charge carrier mobility and emission characteristics. researchgate.net

Donor-Acceptor Architectures : Many advanced materials are designed by linking electron-donating carbazole units with electron-accepting moieties. rsc.orgrsc.org This creates donor-acceptor systems that exhibit charge-transfer characteristics, which are crucial for applications like Thermally Activated Delayed Fluorescence (TADF) emitters in next-generation OLEDs. rsc.orgrsc.org

To illustrate the impact of substitution on material properties, the following table compares key characteristics of several functionalized carbazole derivatives.

Compound NameHighest Occupied Molecular Orbital (HOMO)Lowest Unoccupied Molecular Orbital (LUMO)Triplet Energy (ET)Application Highlight
4,4'-N,N'-dicarbazole-biphenyl (CBP) ~ -5.9 eV~ -2.4 eV~ 2.56 eVStandard Host Material for PhOLEDs
Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) ~ -5.7 eV~ -2.3 eV~ 2.84 eVHole-Transporting & Host Material
2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) ~ -6.1 eV~ -3.3 eV~ 2.62 eVGreen TADF Emitter for OLEDs bohrium.com
9-Phenyl-9H-carbazole ~ -5.8 eV~ -2.2 eV~ 3.02 eVHigh Triplet Energy Host Material

Note: The values presented are approximate and can vary based on the measurement technique and computational method used. Data is compiled from various sources for illustrative purposes.

Unresolved Challenges and Open Questions in Carbazole-Based Material Research

Despite significant progress, several challenges and open questions remain in the field of carbazole-based materials:

Stability and Efficiency of Blue Emitters : Developing deep-blue OLED emitters that combine high efficiency, long operational lifetime, and high color purity remains a major hurdle. rsc.org Carbazole hosts are promising, but achieving stable and efficient blue TADF and phosphorescent OLEDs is an ongoing research focus.

Cost-Effective Synthesis : Many high-performance carbazole derivatives, particularly those intended to replace industry standards like spiro-OMeTAD in solar cells, involve complex, multi-step syntheses and costly purification processes. nih.gov Developing scalable, high-yield, and economically viable synthetic routes is critical for commercialization.

Material Degradation : The long-term operational stability of carbazole-based devices is a significant concern. Understanding and mitigating the chemical and morphological degradation pathways under electrical stress and environmental exposure is essential for extending device lifetimes. rsc.org

Isomeric Purity : The synthesis of multi-substituted carbazoles can often lead to a mixture of isomers. The presence of these isomeric impurities, even in small amounts, can significantly impact the material's photophysical properties and device performance, for instance by affecting crystalline packing or introducing electronic traps. rsc.org Developing highly regioselective synthetic methods to ensure isomeric purity is a key challenge. chim.it

Green Chemistry Approaches : Many current synthetic protocols for carbazole functionalization rely on transition-metal catalysts and toxic organic solvents. A significant open challenge is the development of "greener" synthetic methodologies that are more environmentally benign. rsc.org

Prospects for Novel Material Design and Advanced Applications

The versatility of the carbazole scaffold continues to open doors for novel material design and advanced applications beyond current technologies.

Next-Generation OLEDs : There is immense potential in designing carbazole-based emitters for TADF and Multi-Resonance (MR) OLEDs. rsc.org These approaches can theoretically achieve 100% internal quantum efficiency, leading to brighter and more energy-efficient displays with exceptional color purity. rsc.orgnih.gov

Flexible and Wearable Electronics : The inherent stability and processability of certain carbazole derivatives make them excellent candidates for flexible OLED displays, wearable sensors, and conformable solar cells. rsc.org

Bioimaging and Sensing : Functionalized carbazoles with strong fluorescence are being explored as probes for bioimaging and as active components in chemical sensors. Their photophysical properties can be designed to respond to specific analytes or environmental changes. researchgate.netrsc.org

Porous Organic Polymers : The rigid structure of carbazole makes it an ideal building block for creating microporous organic polymers (MOPs). nih.gov These materials have high surface areas and tunable pore sizes, making them promising for applications in gas storage (e.g., CO2 capture), separation, and heterogeneous catalysis. nih.gov

Data Security and Encryption : The unique photophysical properties of some carbazole-triarylborane hybrids are being investigated for applications in data encryption and anti-counterfeiting technologies. rsc.org

Emerging Methodologies and Interdisciplinary Approaches in Functional Carbazole Chemistry

To overcome existing challenges and realize future applications, researchers are adopting innovative methodologies and fostering interdisciplinary collaborations.

Advanced Synthesis : Emerging synthetic strategies are enabling more efficient and precise construction of complex carbazole molecules. These include transition metal-catalyzed C-H activation and functionalization, which allows for direct modification of the carbazole core without pre-functionalized starting materials. chim.it Furthermore, domino and cascade reactions, often mediated by Lewis acids, provide powerful one-pot methods for building highly functionalized carbazoles. nih.govrsc.orgnih.gov

Mechanochemistry : Solid-state synthesis using mechanochemistry, such as high-temperature ball-milling, is gaining traction as a green and highly efficient alternative to traditional solvent-based methods for producing N-arylcarbazoles, reducing waste and reaction times. researchgate.net

Computational Chemistry : The synergy between synthetic chemistry and computational modeling is accelerating materials discovery. rsc.org Techniques like Density Functional Theory (DFT) are now routinely used to predict the electronic structure, energy levels (HOMO/LUMO), and excited state properties (e.g., singlet-triplet energy gap) of new carbazole designs before they are synthesized, saving significant time and resources. rsc.orgrsc.org

Supramolecular Engineering : An interdisciplinary approach involves using the principles of supramolecular chemistry to control the solid-state organization of carbazole molecules. By incorporating carbazoles into structures like metal-organic frameworks (MOFs), it is possible to precisely control intermolecular distances and orientations, thereby directing the bulk electro-optical properties of the material. rsc.org

Q & A

(Basic) What are the common synthetic routes for preparing 1-(3-Bromophenyl)-9-phenyl-9H-carbazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves Ullmann coupling or N-alkylation reactions . For example, carbazole derivatives can be halogenated via direct bromination using bromine sources (e.g., NBS) under controlled temperatures (0–25°C) to avoid over-halogenation . A key intermediate, 9-phenylcarbazole, is reacted with 1-bromo-3-iodobenzene using a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) to introduce the bromophenyl group . Reaction conditions such as solvent polarity (e.g., DMF vs. toluene), temperature (80–120°C), and catalyst loading significantly impact yields (reported 70–84%) and purity. Purification via column chromatography (SiO₂, hexane/EtOAc) or recrystallization (ethanol) is critical to isolate the product .

(Basic) How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?

  • X-ray crystallography : Resolves the planar carbazole core and dihedral angles between substituents (e.g., 3-bromophenyl vs. 9-phenyl), confirming steric effects on molecular packing .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirm bromine integration .
  • UV-Vis and fluorescence spectroscopy : Reveal absorption maxima (~300–350 nm) and emission profiles influenced by bromine’s electron-withdrawing effects, critical for optoelectronic applications .

(Advanced) What strategies can mitigate challenges in regioselectivity during halogenation of carbazole derivatives, and how do substituent positions affect reactivity?

Regioselectivity in halogenation is influenced by directing groups and steric hindrance. For example:

  • Electron-donating groups (e.g., phenyl at C9) direct bromination to the carbazole’s C3 position due to resonance stabilization .
  • Steric effects : Bulky substituents at C9 (e.g., biphenyl) reduce reactivity at adjacent positions, favoring halogenation at distal sites .
  • Catalytic systems : Pd-catalyzed C–H activation enables selective bromination at electron-rich positions, avoiding competing side reactions .

Comparative studies show that 3-bromo substitution enhances reactivity for cross-coupling compared to 2- or 4-bromo isomers due to reduced steric hindrance .

(Advanced) How do computational models predict the optoelectronic properties of this compound, and what experimental validations are required?

  • DFT calculations : Predict HOMO-LUMO gaps (~3.2–3.5 eV) and charge-transfer efficiency. Bromine’s electronegativity lowers HOMO levels, enhancing electron transport in organic semiconductors .
  • Molecular dynamics simulations : Assess packing motifs (e.g., herringbone vs. π-stacked) and their impact on charge mobility .
  • Validation : Experimental cyclic voltammetry confirms HOMO levels (−5.4 to −5.6 eV vs. vacuum), while time-resolved photoluminescence measures exciton lifetimes (~2–5 ns) .

(Advanced) What methodologies are employed to evaluate the DNA-binding affinity of halogenated carbazole derivatives, and how does the bromophenyl group influence intercalation efficiency?

  • Fluorescence quenching assays : Measure changes in ethidium bromide fluorescence upon displacement by the carbazole derivative, with KbK_b values (~10⁴–10⁵ M⁻¹) indicating binding strength .
  • Circular dichroism (CD) : Detects conformational changes in DNA (e.g., B-to-Z transitions) induced by intercalation .
  • Molecular docking : The bromophenyl group enhances π-π stacking with DNA base pairs, while its hydrophobicity improves membrane permeability in cellular uptake studies .

(Basic) What purification techniques are optimal for isolating this compound, and how do impurities arise during synthesis?

  • Column chromatography : Effective for separating unreacted starting materials (e.g., carbazole) and regioisomers using gradient elution (hexane → EtOAc) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%) but may retain trace solvents (e.g., DMF), detectable via 1 ^1H NMR .
  • Common impurities: Di-brominated byproducts (from over-halogenation) and dehalogenated intermediates , minimized by controlling reaction time and temperature .

(Advanced) How does the bromine substituent influence the compound’s stability under thermal and photolytic conditions in materials science applications?

  • Thermogravimetric analysis (TGA) : Bromine increases thermal stability (decomposition >300°C) due to stronger C–Br bonds .
  • Photostability tests : UV exposure (λ = 365 nm) shows slower degradation vs. non-halogenated analogs, attributed to bromine’s heavy-atom effect quenching reactive triplet states .
  • Accelerated aging studies (85°C/85% RH) confirm retention of >90% fluorescence intensity after 500 hours, critical for OLED applications .

(Advanced) What are the challenges in scaling up synthesis while maintaining regiochemical fidelity, and how can flow chemistry address these?

  • Batch limitations : Temperature gradients in large reactors promote side reactions (e.g., di-bromination).
  • Flow chemistry : Enables precise control of residence time (2–5 min) and mixing efficiency, improving yield consistency (85–88% vs. 70–75% in batch) .
  • In-line analytics : Real-time UV monitoring detects intermediates, allowing immediate adjustment of bromine stoichiometry .

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